4-(Benzyloxy)-3-chloro-5-methoxyphenylboronic acid
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Overview
Description
4-(Benzyloxy)-3-chloro-5-methoxyphenylboronic acid is an organic compound that belongs to the class of phenylboronic acids. These compounds are characterized by the presence of a boronic acid group attached to a phenyl ring. The specific structure of this compound includes a benzyloxy group, a chlorine atom, and a methoxy group attached to the phenyl ring, making it a versatile compound in organic synthesis and various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-3-chloro-5-methoxyphenylboronic acid typically involves the reaction of 4-(Benzyloxy)-3-chloro-5-methoxyphenylboronic ester with a suitable boronic acid precursor. The reaction is often carried out under mild conditions using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, at elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps, such as recrystallization or chromatography, to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 4-(Benzyloxy)-3-chloro-5-methoxyphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation (H2 with a palladium catalyst) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed:
Oxidation: Phenols or quinones.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-(Benzyloxy)-3-chloro-5-methoxyphenylboronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a probe in biological assays.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3-chloro-5-methoxyphenylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Phenylboronic acid: A simpler analog without the benzyloxy, chlorine, and methoxy substituents.
4-Benzyloxybenzoic acid: Similar structure but lacks the boronic acid group.
3-Chloro-4-methoxyphenylboronic acid: Similar but lacks the benzyloxy group.
Uniqueness: 4-(Benzyloxy)-3-chloro-5-methoxyphenylboronic acid is unique due to the presence of multiple functional groups that enhance its reactivity and versatility in various chemical reactions. The combination of the benzyloxy, chlorine, and methoxy groups provides distinct electronic and steric properties, making it a valuable compound in synthetic chemistry and research applications .
Properties
IUPAC Name |
(3-chloro-5-methoxy-4-phenylmethoxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BClO4/c1-19-13-8-11(15(17)18)7-12(16)14(13)20-9-10-5-3-2-4-6-10/h2-8,17-18H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFSNNYWDSJWKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)OCC2=CC=CC=C2)OC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681607 |
Source
|
Record name | [4-(Benzyloxy)-3-chloro-5-methoxyphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.52 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-59-0 |
Source
|
Record name | B-[3-Chloro-5-methoxy-4-(phenylmethoxy)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-59-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(Benzyloxy)-3-chloro-5-methoxyphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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